molecular formula C17H14ClN3O2S B2910585 N-(5-chloro-2-methoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide CAS No. 721895-67-6

N-(5-chloro-2-methoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide

Cat. No.: B2910585
CAS No.: 721895-67-6
M. Wt: 359.83
InChI Key: HMYSGSFPFMOFNT-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is a chemical compound of significant interest in scientific research. It features a quinazoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Compounds with this structure are frequently investigated as key intermediates or target molecules in the development of potential therapeutic agents. Researchers are exploring this acetamide derivative and related quinazoline compounds for their potential as selective inhibitors of specific biological pathways . For instance, structurally similar quinazoline derivatives have been identified as selective inhibitors of the phosphoinositide 3-kinase delta (PI-3-Kδ) isoform . Inhibition of this kinase is a recognized therapeutic strategy in various disease models, including investigations for hypertension and related cardiovascular disorders, as it can play a role in modulating vascular spontaneous tone . The molecular structure of this reagent, which combines a chloro-methoxyphenyl group with a quinazolinylsulfanyl chain, is designed to interact with specific enzymatic targets. The presence of the sulfanyl (thioether) linker and the quinazoline heterocycle is crucial for its potential binding affinity and specificity. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant Material Safety Data Sheet (MSDS) before use.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c1-23-15-7-6-11(18)8-14(15)21-16(22)9-24-17-12-4-2-3-5-13(12)19-10-20-17/h2-8,10H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYSGSFPFMOFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxyaniline with 2-chloroquinazoline in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which is then reacted with thioglycolic acid to yield the final product. The reaction conditions often involve refluxing in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Quinazoline vs. Sulfonyl/Spiro Modifications : The target compound’s quinazoline-4-ylsulfanyl group differs from sulfonyl-linked analogues (e.g., compounds 38–40 in ), which showed superior anticancer activity in MTT assays against HCT-1, MCF-7, and PC-3 cell lines . Sulfonyl groups may enhance electron-withdrawing effects, improving binding to kinase domains.

Substituent Effects: The 5-chloro-2-methoxyphenyl group in the target compound contrasts with 4-methoxyphenyl or 2-methylphenyl groups in analogues.

Spirocyclic and Heterocyclic Variations: and highlight spiro-benzoquinazoline and pyrazinone derivatives, respectively. These modifications may alter ring strain and conformational flexibility, impacting target selectivity .

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